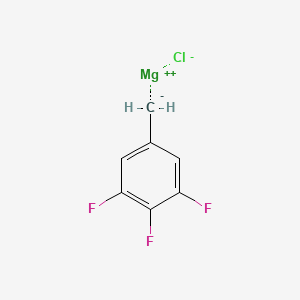![molecular formula C20H29N3O B15169172 1-Propanol, 3-[[cis-4-[(4-ethyl-5-isoquinolinyl)amino]cyclohexyl]amino]- CAS No. 651309-07-8](/img/structure/B15169172.png)
1-Propanol, 3-[[cis-4-[(4-ethyl-5-isoquinolinyl)amino]cyclohexyl]amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanol, 3-[[cis-4-[(4-ethyl-5-isoquinolinyl)amino]cyclohexyl]amino]- is a complex organic compound characterized by its unique structural features It contains a propanol backbone with a substituted cyclohexyl and isoquinolinyl group
Preparation Methods
The synthesis of 1-Propanol, 3-[[cis-4-[(4-ethyl-5-isoquinolinyl)amino]cyclohexyl]amino]- involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the isoquinolinyl and cyclohexyl intermediates.
Reaction Conditions: The intermediates are subjected to specific reaction conditions, including controlled temperatures and the presence of catalysts, to facilitate the formation of the desired compound.
Industrial Production: On an industrial scale, the production process is optimized for efficiency, often involving continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
1-Propanol, 3-[[cis-4-[(4-ethyl-5-isoquinolinyl)amino]cyclohexyl]amino]- undergoes various chemical reactions:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides.
Major Products: The major products formed depend on the specific reaction and conditions, often resulting in derivatives with modified functional groups.
Scientific Research Applications
1-Propanol, 3-[[cis-4-[(4-ethyl-5-isoquinolinyl)amino]cyclohexyl]amino]- has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic applications, such as its role in drug development and pharmacological studies.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 1-Propanol, 3-[[cis-4-[(4-ethyl-5-isoquinolinyl)amino]cyclohexyl]amino]- involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to particular enzymes or receptors, modulating their activity.
Pathways Involved: It influences various biochemical pathways, potentially affecting cellular processes such as signal transduction and metabolic regulation.
Comparison with Similar Compounds
1-Propanol, 3-[[cis-4-[(4-ethyl-5-isoquinolinyl)amino]cyclohexyl]amino]- can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures include other isoquinolinyl derivatives and cyclohexyl-substituted propanols.
Uniqueness: This compound’s unique combination of functional groups and structural features distinguishes it from other similar molecules, offering distinct chemical and biological properties.
Properties
CAS No. |
651309-07-8 |
|---|---|
Molecular Formula |
C20H29N3O |
Molecular Weight |
327.5 g/mol |
IUPAC Name |
3-[[4-[(4-ethylisoquinolin-5-yl)amino]cyclohexyl]amino]propan-1-ol |
InChI |
InChI=1S/C20H29N3O/c1-2-15-13-21-14-16-5-3-6-19(20(15)16)23-18-9-7-17(8-10-18)22-11-4-12-24/h3,5-6,13-14,17-18,22-24H,2,4,7-12H2,1H3 |
InChI Key |
ILNHBSMAJQCVFL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=CN=C1)C=CC=C2NC3CCC(CC3)NCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


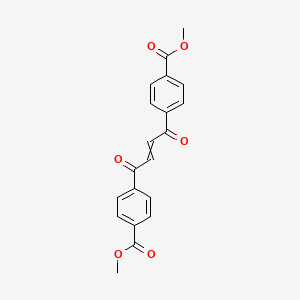

![Lithium 1-oxo-1lambda~5~-azabicyclo[2.2.2]octan-2-ide](/img/structure/B15169114.png)
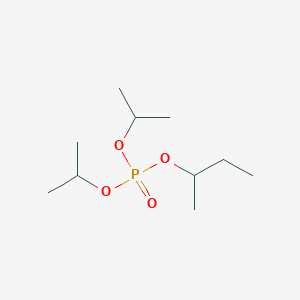
![1-(4-Acetyl-4H-[1,3]thiazolo[5,4-b]indol-2-yl)pyrrolidine-2,5-dione](/img/structure/B15169138.png)
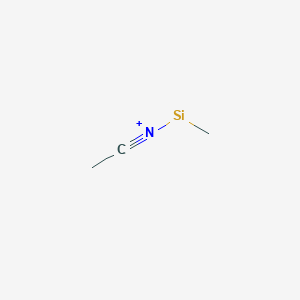
![5-[(4-Hydroxyphenyl)methyl]-2,3,4,5-tetrahydro-1-benzoxepin-8-ol](/img/structure/B15169155.png)
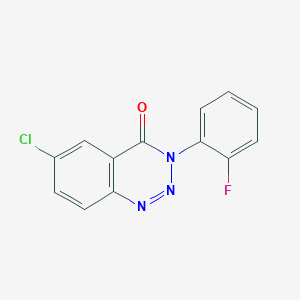
![4-Ethyl-N-[1-(2-methoxy-5-methylbenzoyl)cyclohexyl]benzamide](/img/structure/B15169166.png)
![2,2-Dimethyl-N-[2-(prop-1-en-2-yl)phenyl]propanamide](/img/structure/B15169169.png)
![5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-5-prop-1-yn-1-yluridine](/img/structure/B15169179.png)
![[5-(4-Methylphenyl)thiophen-3-yl]acetonitrile](/img/structure/B15169201.png)

